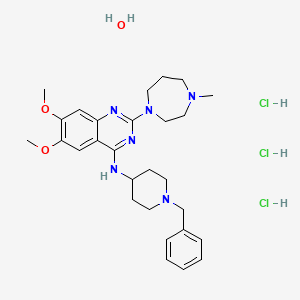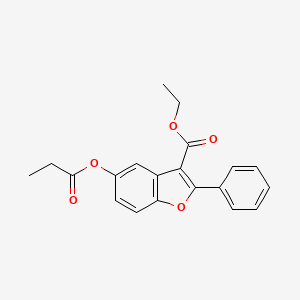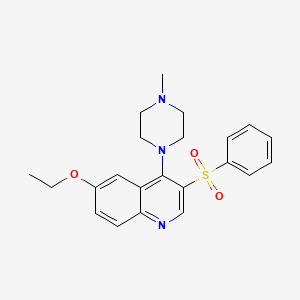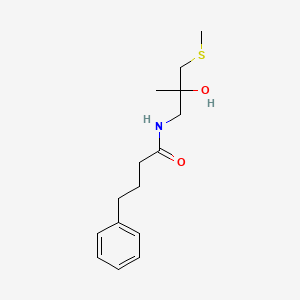![molecular formula C17H18N4OS B2704987 N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1171343-57-9](/img/structure/B2704987.png)
N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a complex organic compound featuring a thiazole ring fused with a pyrazole ring and a cyclopropanecarboxamide group
作用機序
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity .
Mode of Action
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.
Action Environment
生化学分析
Biochemical Properties
It is known that benzothiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that benzothiazole derivatives may have significant effects on various types of cells and cellular processes . They may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzothiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is involved in are not yet fully understood. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyrazole precursors. These precursors are then coupled through a series of reactions, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the thiazole ring to produce thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole nitrogen or the thiazole sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Substituted pyrazoles and thiazoles.
科学的研究の応用
This compound has shown potential in various scientific research applications:
Medicine: It has been studied for its anti-inflammatory, analgesic, and antitumor properties.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a tool in biochemical studies to understand enzyme mechanisms and pathways.
Industry: It has applications in the development of new materials and chemical processes.
類似化合物との比較
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Pyrazole derivatives: These compounds contain the pyrazole ring and are used in various pharmaceutical applications.
Cyclopropanecarboxamide derivatives: These compounds feature the cyclopropanecarboxamide group and are known for their diverse chemical properties.
Uniqueness: N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is unique due to its combination of thiazole, pyrazole, and cyclopropanecarboxamide groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
N-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-9-6-10(2)15-13(7-9)23-17(19-15)21-14(8-11(3)20-21)18-16(22)12-4-5-12/h6-8,12H,4-5H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBPBAHQWVSLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide](/img/structure/B2704908.png)


![1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2704912.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2704913.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2704915.png)


![N-cycloheptyl-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2704922.png)
![(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2704923.png)
![2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}naphthalene-1-carboxamide](/img/structure/B2704924.png)
![7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2704926.png)
